3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid
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Overview
Description
3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid is a complex organic compound with potential applications in various fields of science and industry. This compound features a unique structure that includes a dimethylamino group, a phenyl ring, a carbamoyl group, and a pyridin-2-ylmethyl group, making it a subject of interest for researchers in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid typically involves multiple steps, including the formation of intermediate compounds One common approach is to start with the appropriate aromatic amine and react it with a suitable acylating agent to introduce the carbamoyl groupThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as crystallization, distillation, and chromatography are used to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Scientific Research Applications
3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-[(3-amino-4-methylamino-benzoyl)-pyridin-2-yl-amino]-propionic acid: This compound shares structural similarities but differs in the substitution pattern on the aromatic ring.
3-[4-(dimethylamino)phenyl]propanoic acid hydrochloride: Another related compound with a different functional group arrangement.
Uniqueness
The uniqueness of 3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[4-(dimethylamino)anilino]-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-22(2)15-8-6-13(7-9-15)21-17(23)11-16(18(24)25)20-12-14-5-3-4-10-19-14/h3-10,16,20H,11-12H2,1-2H3,(H,21,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNSKSRSHWHDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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